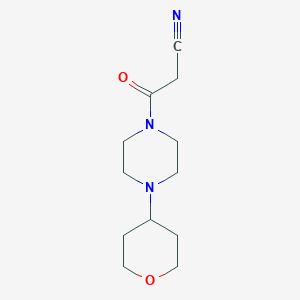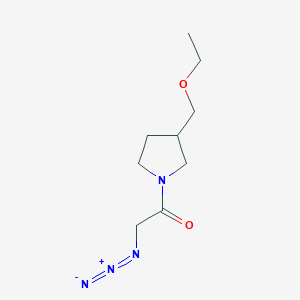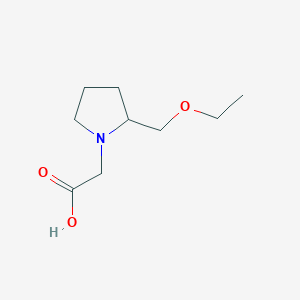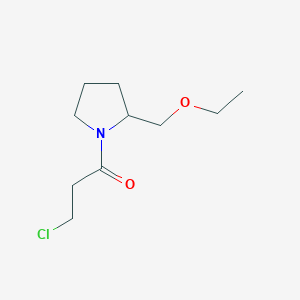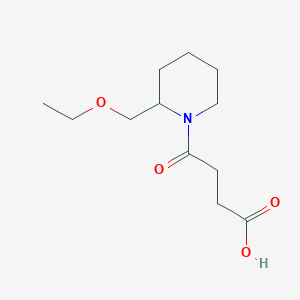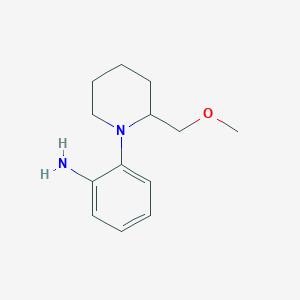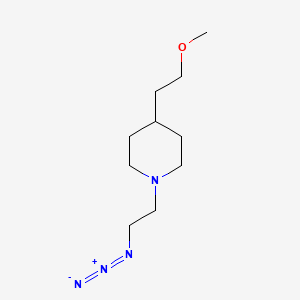
1-(2-Azidoethyl)-4-(2-methoxyethyl)piperidine
描述
1-(2-Azidoethyl)-4-(2-methoxyethyl)piperidine, or AEMEP, is a synthetic organic compound with a variety of applications in pharmaceutical, chemical, and biological research. AEMEP is a derivative of piperidine, a cyclic organic compound found in many plants, fungi, and animals. AEMEP has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-ligand binding. In addition, AEMEP has been used in biochemical and physiological studies to investigate the effects of various drugs and compounds on the body.
科学研究应用
AEMEP has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-ligand binding. AEMEP has been used as a model compound to study the effects of various drugs on the body. AEMEP has also been used to study the structure and function of proteins, enzymes, and other biological molecules. In addition, AEMEP has been used to investigate the binding of drugs to receptors and to study the mechanism of action of drugs.
作用机制
AEMEP is believed to act as an inhibitor of enzymes, proteins, and other biological molecules. AEMEP binds to the active site of the enzyme or protein, blocking the activity of the molecule. AEMEP also binds to receptors, blocking the binding of other molecules or drugs to the receptor.
Biochemical and Physiological Effects
AEMEP has been used in biochemical and physiological studies to investigate the effects of various drugs and compounds on the body. AEMEP has been used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system. AEMEP has also been used to study the effects of drugs on the metabolism and the endocrine system.
实验室实验的优点和局限性
AEMEP has several advantages for use in laboratory experiments. AEMEP is relatively stable and can be stored at room temperature. AEMEP is also easy to synthesize and can be synthesized using a variety of methods. AEMEP is also relatively inexpensive and is widely available. However, AEMEP is not very soluble in water, which can make it difficult to use in experiments that require the use of aqueous solutions.
未来方向
AEMEP has many potential future applications in pharmaceutical, chemical, and biological research. AEMEP could be used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system. AEMEP could also be used in drug design to investigate the binding of drugs to receptors and to study the mechanism of action of drugs. AEMEP could also be used to study the structure and function of proteins, enzymes, and other biological molecules. Finally, AEMEP could be used to investigate the effects of various drugs and compounds on the body.
属性
IUPAC Name |
1-(2-azidoethyl)-4-(2-methoxyethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O/c1-15-9-4-10-2-6-14(7-3-10)8-5-12-13-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEZOWISHURMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



